molecular formula C16H15NO4 B3029549 Hydroxyphenyl propamidobenzoic acid CAS No. 697235-49-7

Hydroxyphenyl propamidobenzoic acid

Cat. No. B3029549
M. Wt: 285.29 g/mol
InChI Key: DLFOKZQWYFNKCL-UHFFFAOYSA-N
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Description

Hydroxyphenyl propamidobenzoic acid is a derivative of hydroxybenzoic acid, which is a compound widely used in various applications, including medicine and polymer synthesis. The structure of hydroxybenzoic acid derivatives typically includes hydrophobic and hydrophilic groups on an aromatic ring, which can influence their self-assembly in solid lattices .

Synthesis Analysis

The biosynthesis of hydroxybenzoic acids in higher plants involves the transformation of hydroxycinnamic acids into hydroxybenzoic acids, with the activity mainly contained in the carboxyl carbons. This process includes decarboxylation and may involve O-methylation or hydroxylation, depending on the species . A novel biotechnological approach to synthesizing 4-hydroxybenzoic acid, a related compound, uses the enzyme phenylphosphate carboxylase, which can operate in supercritical carbon dioxide, offering a new method for product recovery . The synthesis of a p-hydroxybenzoic acid polymer has been achieved from phenyl esters or acetoxybenzoic acid, leading to a double helix structure with specific unit cell dimensions .

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives can vary, as seen in the pseudopolymorphs of a derivative of 4-hydroxybenzoic acid. These derivatives can crystallize into different forms, such as monoclinic, triclinic, and other crystalline forms, influenced by multipoint solute-solvent interactions and the presence of solvent molecules in the formation of hydrogen-bonded network structures . The p-hydroxybenzoic acid polymer specifically has a double helix structure with chains in a reversed head-to-tail order .

Chemical Reactions Analysis

The chemical reactions involving hydroxybenzoic acid derivatives can be complex. For instance, the synthesis of the p-hydroxybenzoic acid polymer involves polymerization and can result in a high-temperature crystalline transition, which is not a melting point but a reversible change in the crystal structure . The compound Ro 24-0553, which is a hydroxybenzoic acid derivative, has been synthesized and shown to inhibit 5-lipoxygenase, indicating its potential for anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For example, the p-hydroxybenzoic acid polymer displays a high-temperature crystalline transition characterized by various analytical techniques, such as differential thermal analysis and calorimetry. This transition affects the polymer's properties, including its orientation during fabrication and its oxidative degradation mechanism . The pseudopolymorphs of the hydroxybenzoic acid derivative exhibit different crystallographic aspects, which are significant for understanding the influence of solvent molecules on the formation of solid structures .

Scientific Research Applications

Specific Scientific Field

Dermatology

Summary of the Application

Hydroxyphenyl propamidobenzoic acid is used in a non-steroidal cream (NSC) for the treatment of seborrheic dermatitis (SD), a common skin condition . The cream also contains piroctone olamine, zinc salt of l-pyrrolidone carboxylate (PCA), biosaccharide gum-2, and stearyl glycyrrhetinate .

Methods of Application or Experimental Procedures

Patients with SD were instructed to apply the NSC twice a day. The efficacy of the NSC was evaluated through investigator’s assessments represented by scoring index (SI) and investigator’s global assessment score (IGA). Skin scale scrapings were collected and used for Malassezia furfur (MF) and Staphylococcus epidermidis (SE) cultures .

Results or Outcomes

The SI mean scores significantly decreased after 1 and 2 weeks of treatment. The IGA score registered an important improvement efficacy both for face and chest, from week 1 to week 2. MF and SE growth was already inhibited at week 1, with a more pronounced decrease at week 2 .

Application in Cosmetics

Specific Scientific Field

Cosmetology

Summary of the Application

Hydroxyphenyl propamidobenzoic acid is used in skin-soothing creams. It can also be used to improve the texture of cosmetic formulations .

Results or Outcomes

Application in Soothing Skincare Products

Specific Scientific Field

Cosmetology

Summary of the Application

Hydroxyphenyl propamidobenzoic acid is known for its anti-irritant and anti-itch properties. It is often used in skincare products to mimic the soothing effects of oat. It can be formulated into a number of skin calming products, such as moisturisers and topical treatment creams .

Results or Outcomes

Studies have shown impressive results, such as significantly reducing itchiness in skin by 65% and helping the skin reduce any appearance or signs of redness by 50%. It has been found to be helpful for skin conditions such as dermatitis, eczema, and psoriasis .

Application in Anti-itch Products

Specific Scientific Field

Pharmaceuticals

Summary of the Application

Hydroxyphenyl propamidobenzoic acid is used as a fast and long-lasting anti-itch ingredient with anti-histaminic properties .

Results or Outcomes

Application in Eye Care Products

Specific Scientific Field

Ophthalmology

Summary of the Application

Hydroxyphenyl propamidobenzoic acid is gentle enough for all skin types to use and is even known to be safe when applied to the delicate eye lid area . It is often used in eye care products for its soothing properties .

Results or Outcomes

Application in Formulary Texture Improvement

Specific Scientific Field

Cosmetology

Summary of the Application

Hydroxyphenyl propamidobenzoic acid can also be used to improve the texture of cosmetic formulations .

properties

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOKZQWYFNKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220022
Record name Hydroxyphenyl propamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyphenyl propamidobenzoic acid

CAS RN

697235-49-7
Record name Dihydroavenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenyl propamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyphenyl propamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyphenyl Propamidobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPHENYL PROPAMIDOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
G Blanchard, A Walker, E Dendooven, O Aerts… - Contact …, 2023 - ncbi.nlm.nih.gov
DISCUSSION Etofenamate, used most commonly in a gel formulation, is a frequently used NSAID and may cause both allergic and photo‐allergic contact dermatitis. 5, 6 In our case, …
Number of citations: 8 www.ncbi.nlm.nih.gov
A Balato, G Caiazzo, R Di Caprio, E Scala… - Dermatology and …, 2020 - Springer
… and anti-pruritus properties of a novel non-steroidal cream (NSC) containing piroctone olamine, zinc salt of l-pyrrolidone carboxylate (PCA), hydroxyphenyl propamidobenzoic acid, …
Number of citations: 7 link.springer.com
C Cortés-Correa, J Piquero-Casals… - Clinical, Cosmetic …, 2022 - Taylor & Francis
… The patients applied a twice-a-day topical cream containing zinc PCA, piroctone olamine, hydroxyphenyl propamidobenzoic acid, biosaccharide gum-2, and stearyl glycyrrhetinate for …
Number of citations: 1 www.tandfonline.com
J Piquero-Casals, E Rozas-Muñoz… - Journal of Drugs in …, 2020 - europepmc.org
… The patients were treated for 8 weeks with a topical non-steroidal facial cream (NSFC) containing zinc PCA, piroctone olamine, hydroxyphenyl propamidobenzoic acid, biosaccharide …
Number of citations: 3 europepmc.org
HHA Muhammad, MM Elsayed… - Journal of …, 2022 - pnrjournal.com
… olamine -that has an anti-fungal action- ,zinc salt of L-pyrrolidone carboxylate (PCA) -that has anti-fungal and anti-inflammatory properties- , hydroxyphenyl propamidobenzoic acid -that …
Number of citations: 3 pnrjournal.com
B List - Aulendorf: Editio Cantor Verlag, 2000 - chemspireingredients.com
Product -100% natural (dried juice from fresh herb)-Prevents air pollution-induced premature signs of aging like wrinkles and spots (in-vitro)-Anti-inflammaging, triple anti-irritant-Sirtuin …
Number of citations: 15 chemspireingredients.com
V Küppers, M Kemper, C Abels - Clinical, Cosmetic and …, 2015 - Taylor & Francis
Inadequate hygiene, aggressive cleansing, and chafing skin folds, as well as urine, feces, and sweat may trigger irritative contact dermatitis in the anogenital area. Serious …
Number of citations: 5 www.tandfonline.com
S Huth, L Schmitt, Y Marquardt, R Heise… - Experimental …, 2018 - Wiley Online Library
Atopic dermatitis ( AD ) is a chronically relapsing, pruritic inflammation of the skin with dryness and disturbed skin barrier function. Recently, we established that IL ‐31 treatment of …
Number of citations: 27 onlinelibrary.wiley.com
J Dias-Ferreira, AR Fernandes, JL Soriano… - … Membranes and Films, 2020 - Elsevier
As the largest organ of the body and the most exposed to the environmental surroundings, the skin has increased risk of suffering injuries from harmful substances, which may …
Number of citations: 13 www.sciencedirect.com
A Marini, K Reinelt, J Krutmann, A Bilstein - Skin pharmacology and …, 2014 - karger.com
… , Cardiospermum halicacabum flower/leaf/vine extract, glycine, alanine, pentylene glycol, butylene glycol, hydroxyethylcellulose, glycerine and hydroxyphenyl propamidobenzoic acid. …
Number of citations: 99 karger.com

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